molecular formula C10H17NO2 B7577042 N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide

Cat. No. B7577042
M. Wt: 183.25 g/mol
InChI Key: UKPDXPRETXDNJF-UHFFFAOYSA-N
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Description

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide, also known as NMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMO is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, polymer science, and material science. In medicinal chemistry, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been shown to possess anticancer properties and can be used as a prodrug for the delivery of anticancer agents. In polymer science, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be used as a monomer for the synthesis of biodegradable polymers. In material science, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be used as a crosslinking agent for the preparation of hydrogels and other materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has also been shown to interact with proteins involved in cell signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, versatility, and potential applications in various fields. However, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide. One area of research is the development of new methods for the synthesis of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide to improve its yield and purity. Another area of research is the investigation of the mechanism of action of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide to better understand its anticancer properties. Additionally, the potential applications of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide in other fields, such as material science and polymer science, should be further explored.

Synthesis Methods

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be synthesized using different methods, including the direct condensation of N-methylprop-2-enamide with 3-chloromethyl oxetane, or via the reaction of N-methylprop-2-enamide with 3-hydroxymethyl oxetane followed by methylation. The latter method is preferred as it produces a higher yield of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide. The synthesis of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide is a straightforward process that can be easily scaled up for commercial production.

properties

IUPAC Name

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-10(12)11(2)7-9-5-4-6-13-8-9/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPDXPRETXDNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCOC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide

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